molecular formula C13H14BrNO2S B8727252 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline CAS No. 346629-99-0

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline

Katalognummer: B8727252
CAS-Nummer: 346629-99-0
Molekulargewicht: 328.23 g/mol
InChI-Schlüssel: AJJVDAQSWRVYDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is a quinoline derivative with a bromine atom at the 8th position and a methylsulfonyl group attached to the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline typically involves the following steps:

    Sulfonylation: The attachment of a methylsulfonyl group to the 6th position of the quinoline ring.

Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonylation. The reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can remove the bromine atom or reduce the sulfonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

346629-99-0

Molekularformel

C13H14BrNO2S

Molekulargewicht

328.23 g/mol

IUPAC-Name

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline

InChI

InChI=1S/C13H14BrNO2S/c1-13(2,18(3,16)17)10-7-9-5-4-6-15-12(9)11(14)8-10/h4-8H,1-3H3

InChI-Schlüssel

AJJVDAQSWRVYDC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=C2C(=C1)C=CC=N2)Br)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.